molecular formula C14H20N2O4 B10910176 Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10910176
M. Wt: 280.32 g/mol
InChI Key: NOLYVYIOQLXLBU-UHFFFAOYSA-N
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Description

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is typically a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diethyl oxalate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is unique due to its combination of the cyclopentyl group and ester functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in both research and industrial applications .

Biological Activity

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas including anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C11H14N2O4
  • Molecular Weight : Approximately 238.24 g/mol
  • Structure : It consists of a pyrazole ring with two carboxylate groups at positions 3 and 5, and a cyclopentyl group at position 1, enhancing its lipophilicity and biological interactions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
  • Case Study : A study demonstrated that derivatives of pyrazoles exhibited potent activity against human tumor cell lines, suggesting that this compound could similarly affect tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Research Findings : Some pyrazole derivatives have shown effectiveness against a range of pathogens, indicating potential for this compound in treating infections .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:

  • Binding Affinity : Studies have utilized molecular docking to predict how this compound interacts with enzymes or receptors. These interactions are essential for determining its efficacy as a therapeutic agent .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes, further supporting its potential as a drug candidate .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Diethyl 1H-pyrazole-3,5-dicarboxylateTwo carboxyl groups on a pyrazole ringModerate anticancer activity
Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylateMethyl substitution instead of ethylEnhanced lipophilicity
Ethyl 1H-pyrazole-3-carboxylateSingle carboxyl groupLower reactivity compared to diethyl derivative

This table underscores the potential advantages of the cyclopentyl substitution in enhancing biological activity and interaction profiles compared to other derivatives.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

diethyl 1-cyclopentylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C14H20N2O4/c1-3-19-13(17)11-9-12(14(18)20-4-2)16(15-11)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

NOLYVYIOQLXLBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2CCCC2)C(=O)OCC

Origin of Product

United States

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